molecular formula C8H18<br>CH3CH(CH3)CH2(CH2)3CH3<br>C8H18 B7779919 2-Methylheptane CAS No. 28777-67-5

2-Methylheptane

Cat. No.: B7779919
CAS No.: 28777-67-5
M. Wt: 114.23 g/mol
InChI Key: JVSWJIKNEAIKJW-UHFFFAOYSA-N
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Description

2-Methylheptane is a branched-chain alkane and an isomer of octane. It is a heptane molecule with a methyl group attached to its second carbon atom. This compound is a flammable, colorless liquid that is primarily used as a fuel .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylheptane can be synthesized through various organic reactions. One common method involves the alkylation of heptane with methyl halides under the presence of a strong base. Another method includes the catalytic hydrogenation of 2-methylheptene.

Industrial Production Methods: In industrial settings, this compound is often produced through the refining of crude oil. The process involves the fractional distillation of crude oil followed by catalytic reforming to obtain branched alkanes like this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Although less common, reduction reactions can convert this compound into simpler alkanes.

    Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms in the presence of UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of UV light.

Major Products:

    Oxidation: 2-Methylheptanol, 2-Methylheptanone, 2-Methylheptanoic acid.

    Reduction: Simpler alkanes like heptane.

    Substitution: 2-Bromo-2-methylheptane

Scientific Research Applications

2-Methylheptane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylheptane primarily involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where this compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

  • 2-Methylhexane
  • 3-Methylhexane
  • 3-Methylheptane

Comparison: 2-Methylheptane is unique due to its specific branching at the second carbon atom, which imparts distinct physical and chemical properties. Compared to its isomers, this compound has a higher boiling point and different reactivity patterns in substitution and oxidation reactions .

Properties

IUPAC Name

2-methylheptane
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InChI

InChI=1S/C8H18/c1-4-5-6-7-8(2)3/h8H,4-7H2,1-3H3
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InChI Key

JVSWJIKNEAIKJW-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)C
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Molecular Formula

Record name 2-METHYLHEPTANE
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DSSTOX Substance ID

DTXSID2060460
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Molecular Weight

114.23 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

116 °C
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Flash Point

4.4 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.698
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

20.7 [mmHg], Vapor pressure, kPa at 38 °C: 5.3
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CAS No.

592-27-8, 26635-64-3, 28777-67-5
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Melting Point

-109 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylheptane
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